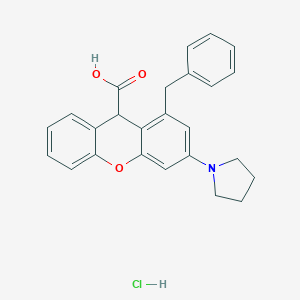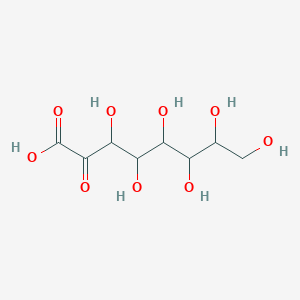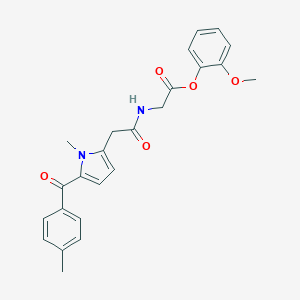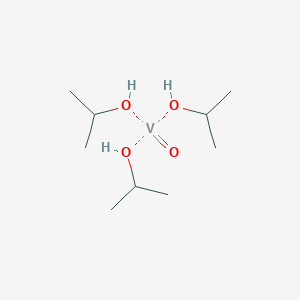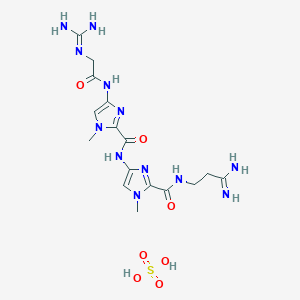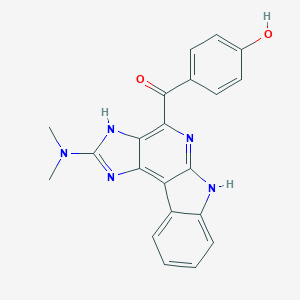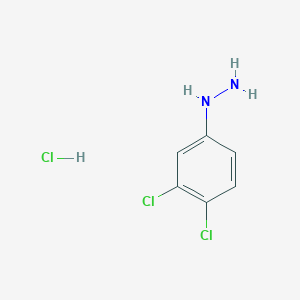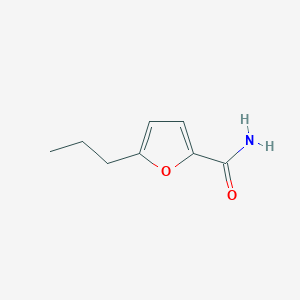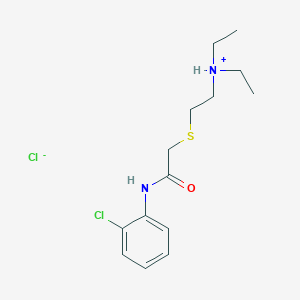
2-氯-4-(氯甲基)吡啶
概述
描述
Synthesis Analysis
The synthesis of 2-Chloro-4-(chloromethyl)pyridine derivatives involves selective chlorination reactions under mild conditions. For instance, 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine is synthesized using a POCl3/CH2Cl2/Et3N system from 2-methylpyridine N-oxide, highlighting the selective and efficient chlorination processes involved in synthesizing such compounds (Xia Liang, 2007).
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(chloromethyl)pyridine derivatives is characterized by specific NMR and IR spectroscopy, as demonstrated in the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine, where the structure was confirmed by 1H NMR and IR spectroscopy. This indicates the importance of spectroscopic methods in determining the molecular structure of such compounds.
Chemical Reactions and Properties
2-Chloro-4-(chloromethyl)pyridine undergoes various chemical reactions, including successive chlorination and condensation processes. For example, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, is synthesized from 2-amino-4-methylpyridine by successive chlorination with CuCl/HCl and sulfuryl chloride, followed by condensation with piperidine, showcasing the compound's reactivity and the complexity of its chemical transformations (Shen Li, 2012).
Physical Properties Analysis
The physical properties of 2-Chloro-4-(chloromethyl)pyridine derivatives are influenced by their molecular structure and the substituents present. For example, the synthesis and crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives reveal the impact of different substituents on the compound's physical properties, including its crystallization behavior and hydrogen-bonding interactions (Sen Ma et al., 2018).
科学研究应用
农药工业
2-氯-4-(氯甲基)吡啶: 用于合成三氟甲基吡啶,三氟甲基吡啶是活性农药成分的关键结构单元 . 这些衍生物主要用于作物保护,提供对害虫的有效防御。 氟原子的物理化学性质和吡啶部分的特征的独特组合有助于这些化合物的生物活性。
药物应用
在医药领域,2-氯-4-(氯甲基)吡啶作为各种药物化合物的先驱 . 它作为烷基化剂的作用使其能够参与药物的合成,这些药物可能包括抗组胺药、抗炎药和镇静剂,从而增强了现有的治疗方案。
材料科学
该化合物在材料科学中作为合成复杂分子的试剂而得到应用,例如 Gd^3+ 二亚乙基三胺五乙酸双酰胺,这是一种 Zn^2±敏感的磁共振成像 (MRI)造影剂 . 这些应用强调了2-氯-4-(氯甲基)吡啶在开发先进诊断工具中的重要性。
化学合成
2-氯-4-(氯甲基)吡啶: 是化学合成中的一种有价值的中间体。 它用于各种反应,包括氯化和烷基化,以生产各种化学产品 . 它在合成过程中的多功能性使其成为化学工业中的一项重要资产。
环境科学
2-氯-4-(氯甲基)吡啶的环境应用与其在合成环境测试和修复工作中使用的化合物的作用有关。 该化合物的反应性可以被利用来创建用于环境监测的标记物和示踪剂 .
生物化学研究
在生物化学中,2-氯-4-(氯甲基)吡啶用于创建含吡啶的配体,这些配体在研究和操纵生化过程方面至关重要 . 这些配体可以与特定的酶或受体结合,使研究人员能够探测生物系统的复杂运作。
药理学
2-氯-4-(氯甲基)吡啶的药理学意义在于它作为开发新药的构建块的效用。 它的化学结构有利于进行修饰,这可以导致发现新的具有药理活性的分子 .
工业用途
在工业上,2-氯-4-(氯甲基)吡啶用于生产各种商业产品。 它可以用于合成工业过程的组成部分,证明了其在实验室环境之外的广泛效用 .
安全和危害
- Hazard Statements : 2-Chloro-4-(chloromethyl)pyridine is classified as hazardous. It can cause severe skin burns and eye damage (H314). Handle with care and use appropriate protective equipment .
- Precautionary Statements : Avoid inhalation, skin contact, and ingestion. In case of exposure, seek medical attention. Dispose of properly .
作用机制
Target of Action
It is known to be an alkylating agent , which suggests that it may interact with nucleophilic sites in biological molecules, such as the nitrogenous bases in DNA.
Mode of Action
As an alkylating agent, 2-Chloro-4-(chloromethyl)pyridine can donate an alkyl group to its target. This process often results in the formation of covalent bonds with macromolecules, potentially leading to changes in their structure and function .
Result of Action
As an alkylating agent, it may cause dna damage, potentially leading to cell death or mutations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(chloromethyl)pyridine. For instance, its stability may be affected by temperature and pH . Furthermore, its efficacy may be influenced by the presence of other substances in the environment that can react with it.
生化分析
Biochemical Properties
2-Chloro-4-(chloromethyl)pyridine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an alkylating agent, which means it can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins or the nitrogenous bases in nucleic acids . This interaction can lead to modifications in the structure and function of these biomolecules, affecting their activity and stability.
Cellular Effects
The effects of 2-Chloro-4-(chloromethyl)pyridine on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, as an alkylating agent, it can induce DNA damage, leading to changes in gene expression and potentially triggering cell cycle arrest or apoptosis. Additionally, it can affect cellular metabolism by modifying the activity of metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell.
Molecular Mechanism
At the molecular level, 2-Chloro-4-(chloromethyl)pyridine exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through covalent interactions . This binding can result in enzyme inhibition or activation, depending on the specific target and context. For instance, the alkylation of DNA by 2-Chloro-4-(chloromethyl)pyridine can inhibit DNA replication and transcription, leading to changes in gene expression. Additionally, it can modify the activity of enzymes involved in various biochemical pathways, further influencing cellular function.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(chloromethyl)pyridine vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity . Threshold effects are often observed, where a certain dosage level is required to elicit a noticeable biological response. High doses of 2-Chloro-4-(chloromethyl)pyridine can lead to adverse effects, such as tissue damage, organ toxicity, and even mortality in severe cases.
Metabolic Pathways
2-Chloro-4-(chloromethyl)pyridine is involved in various metabolic pathways within the cell. It can interact with enzymes and cofactors that are part of these pathways, affecting their activity and the overall metabolic flux . For example, it can inhibit or activate enzymes involved in the metabolism of nucleotides, amino acids, and other essential biomolecules. These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2-Chloro-4-(chloromethyl)pyridine within cells and tissues are crucial for its biological activity. It can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to various proteins and other biomolecules, affecting its localization and accumulation. The distribution of 2-Chloro-4-(chloromethyl)pyridine within tissues can also influence its overall biological effects, with certain tissues being more susceptible to its actions.
Subcellular Localization
The subcellular localization of 2-Chloro-4-(chloromethyl)pyridine is an important factor in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the cytoplasm, where it can affect cytoplasmic enzymes and signaling pathways. The specific localization of 2-Chloro-4-(chloromethyl)pyridine can influence its overall biological effects and the pathways it impacts.
属性
IUPAC Name |
2-chloro-4-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELZCGMVHLQNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456095 | |
| Record name | 2-chloro-4-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101990-73-2 | |
| Record name | 2-chloro-4-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(chloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-chloro-4-(chloromethyl)pyridine in the synthesis of lafutidine?
A1: 2-chloro-4-(chloromethyl)pyridine serves as a crucial intermediate in the synthesis of lafutidine []. The research paper describes a synthetic route where 2-amino-4-methylpyridine is first chlorinated to yield 2-chloro-4-(chloromethyl)pyridine. This compound then undergoes a condensation reaction with piperidine in dimethylformamide (DMF) to produce lafutidine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)
